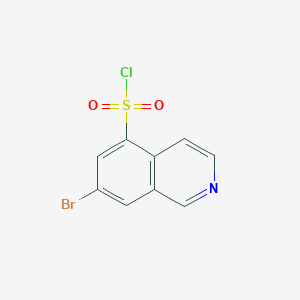

7-Bromoisoquinoline-5-sulfonyl chloride

Description

Significance of Sulfonyl Chlorides as Versatile Synthetic Intermediates and Reagents

Sulfonyl chlorides are a class of organic compounds that serve as important intermediates in organic and medicinal synthesis. magtech.com.cn Their high reactivity as electrophiles stems from the electron-withdrawing nature of the sulfonyl group, which makes the chlorine atom a good leaving group. fiveable.me This reactivity allows them to readily undergo nucleophilic substitution reactions with a variety of nucleophiles, including alcohols, amines, and thiols. fiveable.me

One of the most significant applications of sulfonyl chlorides is in the synthesis of sulfonamides, a crucial functional group in many pharmaceutical drugs. fiveable.meprinceton.edu The reaction of a sulfonyl chloride with a primary or secondary amine is a common and effective method for forming the sulfonamide linkage. researchgate.netajchem-b.com Beyond pharmaceuticals, sulfonyl chlorides are used in the manufacturing of dyes and pigments and as initiators for certain types of polymerization. quora.com They can be used to introduce a sulfonyl group into organic molecules, which can then be further functionalized or serve as a protecting group. fiveable.me

Overview of Isoquinoline (B145761) Derivatives in Chemical Research and Medicinal Chemistry

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are of great interest in medicinal chemistry and drug development. nih.govnbinno.com The isoquinoline scaffold, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure found in numerous natural products, particularly alkaloids like berberine (B55584) and morphine. amerigoscientific.com

These compounds exhibit a vast array of pharmacological activities, making them invaluable templates for drug discovery. nih.govnbinno.com Isoquinoline derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic agents. amerigoscientific.comwisdomlib.orgontosight.ai The structural versatility of the isoquinoline ring system allows for substitutions at various positions, enabling chemists to fine-tune the molecule's biological activity and pharmacokinetic properties. nbinno.com This adaptability has cemented their role as a cornerstone in the development of new therapeutic agents for a wide range of diseases. nbinno.comamerigoscientific.com

Position of 7-Bromoisoquinoline-5-sulfonyl chloride within Sulfonyl Halide Chemistry and Isoquinoline Scaffolds

This compound is a chemical compound that uniquely combines the reactive properties of a sulfonyl chloride with the biologically significant isoquinoline scaffold. This bifunctional nature makes it a valuable building block in synthetic chemistry, particularly for the construction of complex molecules targeted for pharmaceutical applications. The bromine atom at the 7-position and the sulfonyl chloride group at the 5-position offer distinct reaction sites for further chemical modification.

Its primary utility lies in its role as an intermediate for creating more complex isoquinoline-based sulfonamides. Specifically, it is a key precursor in the synthesis of potent enzyme inhibitors, such as Rho-kinase (ROCK) inhibitors, which have therapeutic applications. The sulfonyl chloride group can react with various amines to form a diverse library of sulfonamide derivatives, while the bromo-substituted isoquinoline core serves as a critical pharmacophore for binding to biological targets.

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrClNO2S |

|---|---|

Molecular Weight |

306.56 g/mol |

IUPAC Name |

7-bromoisoquinoline-5-sulfonyl chloride |

InChI |

InChI=1S/C9H5BrClNO2S/c10-7-3-6-5-12-2-1-8(6)9(4-7)15(11,13)14/h1-5H |

InChI Key |

LCZNGDSZOFTPKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=C1C(=CC(=C2)Br)S(=O)(=O)Cl |

Origin of Product |

United States |

Chemical and Physical Properties of 7 Bromoisoquinoline 5 Sulfonyl Chloride

The fundamental properties of 7-Bromoisoquinoline-5-sulfonyl chloride are summarized below, providing essential data for its use in a laboratory setting.

| Property | Value |

| CAS Number | 787575-93-3 |

| Molecular Formula | C₉H₅BrClNO₂S |

| Molecular Weight | 306.56 g/mol |

| Purity | Typically ≥95-98% |

Data sourced from multiple chemical suppliers and databases. lookchem.combldpharm.comcymitquimica.com

Chemical Reactivity and Transformative Potential of 7 Bromoisoquinoline 5 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution at the sulfur atom. This reactivity is the cornerstone of its utility in forming stable sulfonamide and sulfonate ester linkages.

Formation of Sulfonamides with Primary and Secondary Amines

The most prevalent reaction of sulfonyl chlorides is their condensation with primary and secondary amines to form sulfonamides. princeton.edu This transformation is a robust and widely employed method for generating the sulfonamide functional group, a key pharmacophore in many therapeutic agents. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, typically a tertiary amine like triethylamine (B128534) or pyridine (B92270), is added to neutralize the HCl byproduct and drive the reaction to completion. google.com

While specific studies detailing the reactions of 7-bromoisoquinoline-5-sulfonyl chloride are not extensively documented, the reactivity can be inferred from closely related analogues such as 8-hydroxyquinoline-5-sulfonyl chloride and isoquinoline-6-sulfonyl chloride. For instance, 8-hydroxyquinoline-5-sulfonyl chloride has been successfully reacted with a variety of amines containing acetylene (B1199291) moieties in anhydrous acetonitrile (B52724) at room temperature. Similarly, isoquinoline-6-sulfonyl chloride is known to react with a range of primary and secondary amines, including methylamine, diethylamine, and butylamine, to yield the corresponding sulfonamides. These examples demonstrate that both aliphatic and aromatic amines can serve as effective nucleophiles in this reaction.

The general reaction conditions for the formation of 7-bromoisoquinoline-5-sulfonamides would involve dissolving the sulfonyl chloride in a suitable aprotic solvent, such as acetonitrile or dichloromethane (B109758), followed by the addition of the amine and a base.

Table 1: Representative Amines for Sulfonamide Formation This table is illustrative, based on the reactivity of analogous quinoline (B57606) and isoquinoline (B145761) sulfonyl chlorides.

| Amine Type | Example Amine | Expected Product |

|---|---|---|

| Primary Aliphatic | Propargylamine | N-propargyl-7-bromoisoquinoline-5-sulfonamide |

| Secondary Aliphatic | N-methylpropargylamine | N-methyl-N-propargyl-7-bromoisoquinoline-5-sulfonamide |

| Primary Aromatic | Aniline | N-phenyl-7-bromoisoquinoline-5-sulfonamide |

Esterification to Sulfonate Esters

Analogous to the formation of sulfonamides, this compound can react with alcohols or phenols to form sulfonate esters. This reaction, often referred to as sulfonylation, converts a hydroxyl group into a good leaving group, a common strategy in multistep synthesis. vaia.comyoutube.com The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which both catalyzes the reaction and neutralizes the liberated HCl. acs.org

The general procedure involves the reaction of the alcohol with the sulfonyl chloride in a solvent like dichloromethane or toluene. google.com The choice of alcohol can range from simple primary and secondary alcohols to more complex phenols. The resulting sulfonate esters, such as tosylates (from p-toluenesulfonyl chloride) or mesylates (from methanesulfonyl chloride), are stable compounds but are activated for subsequent nucleophilic substitution or elimination reactions.

Table 2: Illustrative Sulfonate Ester Formation Based on general reactivity of sulfonyl chlorides.

| Alcohol/Phenol | Reagent | Base | Expected Product |

|---|---|---|---|

| Ethanol | This compound | Pyridine | Ethyl 7-bromoisoquinoline-5-sulfonate |

| Phenol | This compound | Pyridine | Phenyl 7-bromoisoquinoline-5-sulfonate |

Reactions with Other Nucleophiles

The electrophilic sulfur center of the sulfonyl chloride group can react with a variety of other nucleophiles beyond amines and alcohols.

Hydrolysis: Sulfonyl chlorides react with water to produce the corresponding sulfonic acid. This hydrolysis can be a competing side reaction when performing sulfonamide or sulfonate ester syntheses under non-anhydrous conditions. nih.govosti.gov The reaction of this compound with water would yield 7-bromoisoquinoline-5-sulfonic acid.

Reaction with Thiols: In the presence of a reducing agent or under specific conditions, sulfonyl chlorides can react with thiols. For example, aromatic sulfonyl chlorides have been shown to react with aromatic thiols to yield disulfides. tandfonline.com Alternatively, reduction of sulfonyl chlorides can lead to the formation of the corresponding thiols. taylorfrancis.com

Reaction with Azide (B81097): Sulfonyl chlorides undergo nucleophilic substitution with sodium azide to form sulfonyl azides. tandfonline.com This reaction is typically carried out in solvents like acetone/water or using phase-transfer catalysis to facilitate the interaction between the organic and inorganic reagents. tandfonline.comorganic-chemistry.org The resulting sulfonyl azides are versatile intermediates, used for instance in "click" chemistry and for the synthesis of N-heterocycles. rsc.org

Reactions Involving the Bromine Substituent on the Isoquinoline Ring

The bromine atom at the C7 position of the isoquinoline ring behaves as a typical aryl bromide, making it an excellent handle for transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular complexity that can be built upon the isoquinoline scaffold. orgsyn.org The reactivity order in palladium-catalyzed couplings generally favors aryl bromides over aryl sulfonyl chlorides, suggesting that selective functionalization at the C-Br bond is highly feasible. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent (like a boronic acid or ester) with an organohalide. organic-chemistry.orgacs.org For this compound, a Suzuki-Miyaura reaction would involve coupling at the C7-Br bond with various aryl or vinyl boronic acids. The reaction is catalyzed by a palladium(0) complex and requires a base, such as sodium carbonate or potassium phosphate, to activate the organoboron species. This would lead to the formation of 7-aryl or 7-vinylisoquinoline-5-sulfonyl chloride derivatives, which can be further functionalized at the sulfonyl chloride moiety.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. rsc.orgresearchgate.net Applying this reaction to this compound would allow for the introduction of primary or secondary amines at the C7 position. This method is highly versatile, tolerating a wide range of amine coupling partners and functional groups, and provides a direct route to 7-aminoisoquinoline derivatives.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Products

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Product Core Structure |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-Phenylisoquinoline |

| Suzuki-Miyaura | Vinylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | 7-Vinylisoquinoline |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, XPhos, NaOt-Bu | 7-Morpholinylisoquinoline |

Other Metal-Catalyzed Functionalizations

Beyond the Suzuki-Miyaura and Buchwald-Hartwig reactions, the aryl bromide moiety is amenable to a variety of other metal-catalyzed transformations.

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples aryl halides with terminal alkynes, providing a direct route to arylalkynes. wikipedia.orgorganic-chemistry.org Reacting this compound with a terminal alkyne would yield a 7-alkynylisoquinoline derivative, a valuable intermediate for further synthetic modifications. libretexts.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This would allow for the introduction of various alkenyl groups at the C7 position of the isoquinoline ring.

Stille Coupling: This reaction utilizes a palladium catalyst to couple an organohalide with an organotin compound (stannane). libretexts.orgorganic-chemistry.orgwikipedia.org It offers a broad substrate scope for forming C-C bonds.

Cyanation: The bromine atom can be replaced by a cyanide group through palladium- or nickel-catalyzed cyanation reactions, using cyanide sources like potassium ferrocyanide or zinc cyanide. researchgate.netwikipedia.orggoogle.com This introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Nickel-catalyzed cyanation of 6-bromoisoquinoline (B29742) has been demonstrated, supporting the feasibility of this transformation. researchgate.net

Intramolecular Cyclization and Rearrangement Reactions

Detailed studies focusing specifically on the intramolecular cyclization or rearrangement reactions of this compound or its immediate derivatives are not readily found in peer-reviewed literature. Generally, arenesulfonyl chlorides are reactive intermediates that readily form sulfonamides upon reaction with primary or secondary amines. The resulting sulfonamides can, in principle, undergo intramolecular cyclization if a suitable nucleophile is present elsewhere in the molecule. researchgate.netibimapublishing.com

For instance, the synthesis of heterocyclic compounds, such as tetrahydroquinazolines, can be achieved through intramolecular cyclization of sulfonamide derivatives. ibimapublishing.com This process typically involves the formation of a Schiff base from a sulfonamide, followed by an acid-catalyzed intramolecular cyclization to yield the heterocyclic ring system. ibimapublishing.com Another example involves the acid-catalyzed hydrolysis of an N-cyano sulfoximine (B86345) followed by intramolecular cyclocondensation to form thiadiazine 1-oxides. nih.gov However, specific examples detailing such transformations originating from this compound are not described.

Rearrangement reactions involving the isoquinoline scaffold or the sulfonyl chloride group are well-established in organic chemistry, but specific instances involving this compound have not been reported.

Mechanistic Investigations of Key Chemical Transformations

Specific mechanistic investigations into the chemical transformations of this compound are not available in the current body of scientific literature. However, the reactivity of arenesulfonyl chlorides, in general, has been the subject of mechanistic studies. beilstein-journals.org

The reaction of arenesulfonyl chlorides with nucleophiles, such as amines or water (hydrolysis), is a fundamental transformation. scholaris.caiupac.org These reactions are generally considered to proceed through a nucleophilic substitution mechanism at the sulfur atom. The mechanism can exhibit characteristics of both SN1 and SN2 pathways, depending on the substituents on the aromatic ring and the reaction conditions, including the solvent. beilstein-journals.org

For most arenesulfonyl chlorides, the mechanism is predominantly SN2-like, involving the attack of the nucleophile on the sulfur atom and the simultaneous departure of the chloride leaving group. beilstein-journals.org The formation of a highly unstable sulfonyl cation (an SN1-like pathway) is generally considered unfavorable under typical solvolytic conditions. beilstein-journals.org The presence of electron-withdrawing or electron-donating groups on the aromatic ring can influence the reaction rate and the precise nature of the transition state. Studies on the solvolysis of various substituted benzenesulfonyl chlorides have shown that both bond-making (nucleophile attack) and bond-breaking (chloride departure) are important in the transition state. beilstein-journals.org

Without specific experimental data for this compound, its mechanistic behavior can only be inferred from these general principles governing the reactivity of related arenesulfonyl chlorides.

Derivatives of 7 Bromoisoquinoline 5 Sulfonyl Chloride and Their Research Applications

Synthesis and Structural Diversity of Sulfonamide Derivatives

The primary route for derivatization of 7-Bromoisoquinoline-5-sulfonyl chloride involves the formation of sulfonamides through its reaction with primary or secondary amines. This reaction is fundamental to creating large libraries of compounds with diverse structural and electronic properties, which are then screened for biological activity.

Diversification Strategies Using Amine Scaffolds

For instance, reacting the sulfonyl chloride with different secondary amines, aromatic amines, or functionalized amines like those containing acetylene (B1199291) moieties or hydrazine (B178648) groups, yields a diverse library of sulfonamide derivatives. mdpi.com This strategy is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) to optimize a compound's potency and selectivity for a biological target.

| Amine Scaffold Type | Example Reactant | Resulting Sulfonamide Feature | Potential Property Modification |

|---|---|---|---|

| Aliphatic Cyclic Amine | Piperidine | N-piperidinyl sulfonamide | Increases basicity and alters solubility |

| Aromatic Amine | Aniline | N-phenyl sulfonamide | Introduces aromatic interactions (e.g., π-π stacking) |

| Functionalized Amine | Propargylamine | N-propargyl sulfonamide | Allows for further modification via the alkyne group (e.g., click chemistry) mdpi.com |

| Amino Acid | Glycine methyl ester | N-carboxymethyl sulfonamide | Modulates polarity and introduces hydrogen bonding sites |

| Hydrazine | Hydrazine hydrate | Sulfonohydrazide | Serves as an intermediate for synthesizing hydrazones |

Stereoselective Synthesis of Chiral Sulfonamides

The introduction of chirality into sulfonamide derivatives is a critical step for developing selective therapeutic agents, as biological systems are inherently chiral. Stereoselective synthesis of chiral sulfonamides can be achieved through several established strategies. One of the most direct methods involves the reaction of the sulfonyl chloride with a chiral amine, resulting in a mixture of diastereomers that can often be separated by chromatography.

More advanced methods focus on asymmetric synthesis, which can provide high enantiomeric excess of the desired stereoisomer. These methods include the use of chiral catalysts or chiral auxiliaries that control the stereochemical outcome of the reaction. For example, palladium-catalyzed enantioselective reactions have been successfully used to prepare chiral cyclic sulfonamides with excellent yields and enantiopurity. While not specifically documented for this compound, these established principles of asymmetric synthesis are broadly applicable to its derivatives.

Applications in Medicinal Chemistry Research

Derivatives of isoquinoline-5-sulfonamide (B1244767) are prominent scaffolds in medicinal chemistry due to their ability to interact with the ATP-binding sites of various enzymes and receptors. This has led to their investigation in several therapeutic areas.

Development of Kinase Inhibitors (e.g., Akt Inhibitors)

The isoquinoline-5-sulfonamide framework is a well-established pharmacophore for kinase inhibition. biosynth.com Derivatives from this class have been shown to inhibit a range of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Specifically, isoquinoline-5-sulfonic acid amides have been designed and investigated as inhibitors of Protein Kinase B (Akt), a key node in cell survival and proliferation pathways. nih.govgoogle.com Potent inhibitors from this series have demonstrated the ability to block the phosphorylation of downstream targets of Akt in cellular assays, confirming their mechanism of action within cells. nih.gov The broader isoquinoline (B145761) sulfonamide family has also yielded inhibitors for other important kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Casein Kinase-1 (CK1). biosynth.comnih.govnih.gov

| Compound/Derivative Class | Target Kinase(s) | Significance |

|---|---|---|

| Constrained Pyrrolidine Analogues | Protein Kinase B (Akt/PKB) | Designed as potential antitumor agents by inhibiting a key cell survival kinase. nih.gov |

| H-7 (1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine) | PKA, PKC | Inhibits tumor progression and metastasis formation in preclinical models. nih.gov |

| H-8 (N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide) | cAMP- and cGMP-dependent protein kinases | Reduces the number of lung metastases in preclinical studies. nih.gov |

| General Isoquinoline-5-sulfonamide | PKC, PKA, CaM Kinase II | Acts as a general inhibitor of multiple protein kinases by binding to the ATP site. biosynth.com |

Antagonists for Specific Receptors (e.g., P2X7 Receptor Antagonists)

Derivatives of isoquinoline-5-sulfonyl chloride have been instrumental in the development of antagonists for the P2X7 receptor, an ATP-gated ion channel involved in inflammation and immune responses. acs.org The prototypical example is KN-62, a potent and non-competitive antagonist of the P2X7 receptor. KN-62 is chemically described as 1-[N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazine.

The structure of KN-62, featuring two isoquinoline-5-sulfonyl moieties, has served as a template for the synthesis of new analogs aimed at improving potency and selectivity. acs.orgresearchgate.net Structure-activity relationship studies on these analogs have revealed key molecular features necessary for potent P2X7 antagonism. For instance, modifications to the phenylpiperazine portion of the molecule significantly influence biological activity. The presence of a fluorine atom at the para-position of the phenyl ring was found to yield the most potent compound in one series of derivatives. acs.org

| Compound Modification (Relative to KN-62) | Effect on Antagonist Potency |

|---|---|

| One-carbon linker between piperazine (B1678402) and phenyl ring | Increases activity |

| Two-carbon linker between piperazine and phenyl ring | Decreases activity 10-fold |

| Fluorine at para-position of phenyl ring | Most potent derivative in the series |

| Fluorine at ortho-position of phenyl ring | Reduces potency 3-fold compared to para-fluoro |

| Chlorine or Iodine at para-position of phenyl ring | Dramatically decreases activity |

Exploration of Antimicrobial Activities

The quinoline (B57606) and isoquinoline scaffolds, often combined with a sulfonamide moiety, have been explored for their potential as antimicrobial agents. While research specifically on 7-bromoisoquinoline-5-sulfonamides is limited, studies on closely related structures provide a strong rationale for their investigation in this area.

Derivatives of quinoline-sulfonamide have demonstrated activity against a range of pathogens. mdpi.comnih.govnih.gov For example, hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complexes showed excellent activity against Staphylococcus aureus and Candida albicans. nih.gov Similarly, certain acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide were found to be active against multidrug-resistant clinical isolates of methicillin-resistant S. aureus (MRSA). mdpi.com These findings suggest that the core structure, combining a quinoline or isoquinoline ring with a sulfonamide group, is a promising template for the development of new antimicrobial agents.

| Compound Class | Target Organism(s) | Reported Activity | Reference |

|---|---|---|---|

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide Cadmium (II) Complex | Staphylococcus aureus, Escherichia coli, Candida albicans | Excellent activity with MIC of 1.9 x 10⁻⁷ mg/mL against S. aureus and C. albicans. | nih.gov |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | Methicillin-resistant S. aureus (MRSA) | High activity, comparable to oxacillin/ciprofloxacin. | mdpi.com |

| 4-anilinoquinoline-based sulfonamides | Various bacterial strains | Moderate antibacterial activity reported. | biointerfaceresearch.com |

Investigation of Other Pharmacological Profiles (e.g., Antiprotozoal Activities, Plant Growth Promotion)

While the primary focus of research on isoquinoline sulfonamides has often been on areas such as anticancer and antimicrobial activities, the structural features of these compounds suggest potential for other pharmacological applications, including antiprotozoal and plant growth-promoting activities.

Antiprotozoal Activities:

The quinoline and isoquinoline core is a well-established pharmacophore in the development of antiprotozoal agents. nih.gov For instance, quinine, a quinoline alkaloid, has been a cornerstone in the treatment of malaria for centuries. nih.gov This has spurred research into synthetic quinoline and isoquinoline derivatives as potential antiprotozoal drugs. Although direct studies on the antiprotozoal activity of this compound derivatives are not extensively reported, the known activity of related compounds provides a strong rationale for their investigation in this area. Sulfonamides, in general, have been explored for their antiprotozoal properties, suggesting that the combination of the isoquinoline ring and the sulfonamide group could lead to compounds with significant activity against various protozoan parasites. ptfarm.pl

Plant Growth Promotion:

The application of quinoline derivatives as plant growth regulators has been an area of interest. researchgate.netnih.gov Certain quinoline compounds have demonstrated the ability to influence plant growth and development. researchgate.net While specific research on this compound derivatives in this context is limited, the general biological activity of the isoquinoline scaffold suggests that its derivatives could potentially modulate plant physiological processes. Further screening of a diverse library of this compound derivatives could uncover novel compounds with plant growth-promoting or herbicidal properties. google.com

| Compound Class | Potential Pharmacological Profile | Rationale |

| Isoquinoline Sulfonamides | Antiprotozoal | The isoquinoline core is a known antiprotozoal pharmacophore. nih.gov Sulfonamides have also shown antiprotozoal activity. ptfarm.pl |

| Quinoline Derivatives | Plant Growth Regulation | Certain quinoline derivatives have been shown to act as plant growth regulators. researchgate.netnih.gov |

Utility in Chemical Biology as Probes and Ligands

Chemical probes are small molecules used to study biological systems, while ligands are molecules that bind to specific biological targets. The this compound scaffold offers a platform for the development of such tools. The sulfonyl chloride moiety is a reactive group that can be used to covalently modify biological targets, making these compounds potentially useful as activity-based probes.

The isoquinoline core can serve as a recognition element for specific protein binding pockets. By attaching reporter groups such as fluorescent dyes or affinity tags to the isoquinoline scaffold, researchers can create probes to visualize and isolate biological targets. Although specific examples of this compound derivatives as chemical probes are not abundant in the literature, the principles of probe design suggest their potential utility. For instance, isoquinoline derivatives have been explored for their fluorescent properties, which could be harnessed in the design of fluorescent probes. nih.gov

| Application | Key Structural Feature | Potential Utility |

| Chemical Probes | Sulfonyl chloride group | Covalent modification of biological targets for activity-based profiling. |

| Ligands | Isoquinoline scaffold | Specific binding to protein targets for target identification and validation. |

| Fluorescent Probes | Isoquinoline core | Development of probes for imaging and sensing in biological systems. nih.gov |

Development of Novel Heterocyclic Systems Incorporating the 7-Bromoisoquinoline-5-sulfonyl Moiety

The reactivity of the sulfonyl chloride group in this compound makes it a valuable precursor for the synthesis of more complex heterocyclic systems. The sulfonyl chloride can readily react with a variety of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. This allows for the straightforward introduction of the 7-Bromoisoquinoline-5-sulfonyl moiety into a wide range of molecules.

Furthermore, the isoquinoline ring itself can participate in various chemical transformations to build fused heterocyclic systems. For example, intramolecular reactions can be designed to create polycyclic structures with unique three-dimensional shapes and potential biological activities. rsc.org The synthesis of quinoline-based 1,2,3-triazole hybrid systems from quinoline-5-sulfonyl chloride derivatives has been reported, showcasing a strategy that could be adapted to the isoquinoline analogue. nih.gov Such synthetic strategies open up avenues for the creation of novel chemical entities with diverse and potentially valuable properties.

| Reaction Type | Reactant | Product | Potential Application |

| Sulfonamide formation | Amines | Isoquinoline-5-sulfonamides | Synthesis of pharmacologically active compounds. |

| Sulfonate ester formation | Alcohols | Isoquinoline-5-sulfonate esters | Synthesis of derivatives with varied physicochemical properties. |

| Cyclization reactions | Di-functional nucleophiles | Fused heterocyclic systems | Creation of novel scaffolds for drug discovery. rsc.orguomustansiriyah.edu.iq |

| Click Chemistry | Alkynes/Azides | Triazole-containing isoquinolines | Generation of diverse compound libraries for screening. nih.gov |

Spectroscopic and Computational Elucidation of 7 Bromoisoquinoline 5 Sulfonyl Chloride and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of novel compounds. Nuclear Magnetic Resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy each offer unique insights into the molecular framework of 7-Bromoisoquinoline-5-sulfonyl chloride and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For the isoquinoline (B145761) core, aromatic protons typically appear in the downfield region (δ 7.0-9.5 ppm) due to the deshielding effect of the ring current. The specific chemical shifts and coupling constants (J-values) allow for the unambiguous assignment of each proton on the 7-bromoisoquinoline (B118868) ring system.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The carbons of the isoquinoline ring system typically resonate between δ 120-155 ppm. The carbon atom attached to the bromine (C-7) and the carbon bearing the sulfonyl chloride group (C-5) would be expected to show distinct chemical shifts influenced by the electron-withdrawing nature of these substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Isoquinoline Ring of this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 | ~9.4 - 9.2 | ~154 - 152 |

| H-3 | ~8.7 - 8.5 | ~145 - 143 |

| H-4 | ~7.8 - 7.6 | ~122 - 120 |

| C-5 | - | ~138 - 136 |

| H-6 | ~8.4 - 8.2 | ~129 - 127 |

| C-7 | - | ~125 - 123 |

| H-8 | ~8.8 - 8.6 | ~135 - 133 |

| C-4a | - | ~130 - 128 |

| C-8a | - | ~137 - 135 |

Note: These are predicted values based on typical ranges for substituted isoquinolines and may vary from experimental results.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₉H₅BrClNO₂S), the expected monoisotopic molecular weight is approximately 304.9 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high accuracy, verifying the elemental composition.

The fragmentation of isoquinoline alkaloids and related structures under mass spectrometry conditions has been studied. nih.govresearchgate.netnih.gov Common fragmentation pathways for isoquinoline derivatives often involve the cleavage of substituent groups and characteristic losses from the heterocyclic ring system. nih.govresearchgate.net For this compound, expected fragmentation could include the loss of the sulfonyl chloride group (-SO₂Cl), the chlorine atom (-Cl), or sulfur dioxide (-SO₂), leading to characteristic fragment ions that help to confirm the structure. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also produce a distinctive pattern in the mass spectrum for the molecular ion and any fragments containing these halogens.

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups. In the FTIR spectrum of this compound, characteristic absorption bands would be expected. The sulfonyl chloride (S=O) group typically shows strong, distinct asymmetric and symmetric stretching vibrations.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~1370-1385 | Sulfonyl Chloride (SO₂) | Asymmetric Stretch |

| ~1170-1190 | Sulfonyl Chloride (SO₂) | Symmetric Stretch |

| ~1620-1580 | C=N, C=C (Aromatic) | Ring Stretching |

| ~850-750 | C-H (Aromatic) | Out-of-plane Bending |

| ~700-600 | C-Br | Stretching |

| ~600-500 | S-Cl | Stretching |

UV-Vis Spectroscopy: This method measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. Aromatic systems like isoquinoline exhibit characteristic π-π* transitions. The UV-Vis spectrum of the parent isoquinoline shows absorption bands that are influenced by substituents on the ring. nih.gov The presence of the bromo and sulfonyl chloride groups on the this compound molecule would be expected to cause a shift in the absorption maxima (λ_max) compared to unsubstituted isoquinoline. nih.gov

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov It provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation.

While a crystal structure for this compound itself is not publicly documented, the structure of a closely related compound, 4-fluoroisoquinoline-5-sulfonyl chloride, has been reported. researchgate.net In this analogue, the analysis revealed that to minimize steric repulsion with the adjacent fluorine atom, one of the sulfonyl oxygen atoms lies nearly in the same plane as the isoquinoline ring system. researchgate.net This suggests that the sulfonyl chloride group in this compound would also adopt a specific orientation relative to the isoquinoline plane to minimize steric hindrance with the H-4 and H-6 protons.

Furthermore, crystal structures of isoquinoline derivatives often reveal intermolecular interactions such as π-π stacking between the aromatic rings of adjacent molecules, which play a crucial role in the packing of molecules in the crystal lattice.

Table 3: Selected Bond Lengths and Angles from a Representative Isoquinoline Sulfonyl Derivative (4-fluoroisoquinoline-5-sulfonyl chloride)

| Bond/Angle | Value (Å or °) |

|---|---|

| S-O (avg) | ~1.42 Å |

| S-Cl | ~2.06 Å |

| S-C(5) | ~1.77 Å |

| O-S-O | ~123.5° |

| O-S-Cl | ~106.0° |

| O-S-C(5) | ~109.5° |

| Cl-S-C(5) | ~100.5° |

Source: Based on data for 4-fluoroisoquinoline-5-sulfonyl chloride. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Computational methods, particularly Density Functional Theory (DFT), serve as powerful tools to complement experimental data. These calculations can predict molecular geometries, electronic properties, and spectroscopic features, offering deeper insight into the molecule's behavior. sapub.orgrsc.org

DFT calculations are widely used to investigate the electronic structure of molecules. tandfonline.com By solving approximations of the Schrödinger equation, DFT can determine optimized molecular geometries, vibrational frequencies (correlating to IR spectra), and electronic properties.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For the parent isoquinoline molecule, DFT calculations (B3LYP/6-311++G(d,p)) have shown a HOMO-LUMO gap of approximately 3.78 eV, indicating considerable stability. tandfonline.comfigshare.com The introduction of the electron-withdrawing bromo and sulfonyl chloride groups in this compound would be expected to lower the energies of both the HOMO and LUMO, potentially altering the energy gap and thus the molecule's reactivity profile.

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show a highly electron-deficient region around the sulfur atom of the sulfonyl chloride group, confirming its susceptibility to nucleophilic attack, which is the basis for its reactivity in forming sulfonamides.

Table 4: Calculated Electronic Properties for Parent Isoquinoline via DFT

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.581 eV |

| LUMO Energy | 1.801 eV |

| HOMO-LUMO Gap | 3.78 eV |

| Dipole Moment | 2.004 D |

Source: Data for unsubstituted isoquinoline at the B3LYP/6-311++G(d,p) level. tandfonline.comfigshare.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in rational drug design for predicting the binding affinity and interaction mechanism of a small molecule ligand, such as a derivative of this compound, with the active site of a target protein. The insights gained from these simulations can guide the synthesis of more potent and selective inhibitors.

The process involves preparing a three-dimensional structure of the ligand and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). The ligand is then placed into the binding site of the protein, and its conformational flexibility is explored to find the most stable binding mode, which is typically the one with the lowest binding energy. The isoquinoline and sulfonamide scaffolds are present in numerous compounds with diverse biological activities, including roles as anticancer, antibacterial, and enzyme inhibitory agents. nih.govnih.govchemmethod.comnih.gov Consequently, derivatives of this compound are promising candidates for docking studies against a variety of protein targets.

Potential targets for these derivatives could include enzymes like kinases, which are often implicated in cancer, or bacterial enzymes such as dihydropteroate (B1496061) synthase (DHPS), a target for sulfonamide antibacterial drugs. nih.govrjb.ro For instance, simulations could explore the binding of a 7-bromoisoquinoline-5-sulfonamide derivative within the ATP-binding pocket of a specific kinase. The results would typically highlight key interactions, such as hydrogen bonds between the sulfonamide group and amino acid residues like lysine (B10760008) or aspartate, and hydrophobic interactions involving the isoquinoline ring system.

The primary outputs of docking simulations are the binding affinity (often expressed in kcal/mol) and the predicted binding pose. A lower binding energy indicates a more stable ligand-protein complex. Analysis of the binding pose reveals specific amino acid residues that are crucial for the interaction. This information is vital for structure-activity relationship (SAR) studies, helping to explain why certain chemical modifications on the parent scaffold lead to enhanced or diminished biological activity.

To illustrate the typical findings from such a study, the following table presents hypothetical docking results for a series of 7-Bromoisoquinoline-5-sulfonamide derivatives against a protein kinase target.

| Compound ID | Derivative Structure (R-group on -SO₂NHR) | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |

| BI-01 | -H | -7.8 | Lys72, Asp184 | 2 |

| BI-02 | -Methyl | -8.1 | Lys72, Asp184, Leu132 | 2 |

| BI-03 | -Phenyl | -9.2 | Lys72, Asp184, Phe185 | 3 |

| BI-04 | -4-Chlorophenyl | -9.6 | Lys72, Asp184, Phe185, Val57 | 3 |

Note: The data in this table is illustrative and intended to represent typical results from a molecular docking simulation.

In Silico Prediction of Activity Spectra (e.g., PASS analysis)

In silico prediction tools are used in the early stages of drug discovery to forecast the likely biological activities of a chemical structure, helping to prioritize compounds for further experimental screening. One such widely used tool is the Prediction of Activity Spectra for Substances (PASS). The PASS software analyzes the structure of a query molecule and compares its structural fragments to a large database of known biologically active compounds. Based on this comparison, it predicts a spectrum of potential biological activities, including pharmacological effects, mechanisms of action, and potential toxicity.

The prediction for each activity type is presented as a pair of probabilities: Pa (probability to be active) and Pi (probability to be inactive). The values of Pa and Pi are independent and range from 0 to 1. A high Pa value (e.g., >0.7) suggests a high likelihood that the compound possesses the predicted activity and is structurally similar to known active compounds. A Pa value between 0.5 and 0.7 indicates a moderate probability of activity, while a Pa value below 0.5 suggests a low probability. These predictions can reveal unexpected therapeutic potentials for a new compound or guide the selection of relevant biological assays.

For a molecule like this compound and its derivatives, a PASS analysis could predict a wide range of activities based on the known biological roles of the isoquinoline and sulfonamide moieties. For example, due to the sulfonamide group, activities such as carbonic anhydrase inhibition or antibacterial action might be predicted. The isoquinoline core is found in many alkaloids and synthetic compounds with anticancer and enzyme-inhibiting properties.

The following table provides a hypothetical PASS prediction for a representative 7-Bromoisoquinoline-5-sulfonamide derivative, illustrating the format and type of information that would be obtained.

| Predicted Biological Activity | Pa | Pi | Interpretation |

| Kinase Inhibitor | 0.815 | 0.012 | High probability of activity |

| Antineoplastic | 0.789 | 0.025 | High probability of activity |

| Carbonic anhydrase inhibitor | 0.754 | 0.031 | High probability of activity |

| Antibacterial | 0.688 | 0.050 | Moderate probability of activity |

| Vasodilator | 0.591 | 0.112 | Moderate probability of activity |

| Antifungal | 0.450 | 0.234 | Low probability of activity |

Note: The data in this table is for illustrative purposes only and represents hypothetical predictions for a derivative of the title compound.

Such in silico predictions are valuable for generating hypotheses about a compound's mechanism of action and guiding the subsequent experimental validation process, thereby accelerating the drug discovery pipeline.

Structure Activity Relationship Sar Studies of 7 Bromoisoquinoline 5 Sulfonyl Chloride Derivatives

Systematic Modification Strategies and Their Impact on Biological Activity

Systematic modifications of the 7-bromoisoquinoline-5-sulfonyl chloride scaffold have been pivotal in elucidating the structural requirements for potent biological activity, particularly in the context of kinase inhibition. Research has demonstrated that the isoquinoline (B145761) ring system is a valuable starting point for the development of selective inhibitors for various kinases, including cyclic AMP-dependent protein kinase (PKA) and Rho-associated coiled-coil containing protein kinase (ROCK). scilit.comnih.gov

The primary point of diversification for this scaffold is the sulfonyl chloride group at the 5-position. This reactive group allows for the introduction of a wide array of amine-containing fragments, leading to a diverse library of sulfonamide derivatives. The nature of the substituent attached to the sulfonamide nitrogen plays a crucial role in determining both the potency and selectivity of the resulting compound.

Modifications at the Sulfonamide Moiety:

The introduction of different substituents at the sulfonamide nitrogen has a profound impact on biological activity. For instance, in the development of ROCK inhibitors, the nature of the group attached to the sulfonamide can influence interactions with the ATP-binding pocket of the kinase. Both linear and cyclic amines have been explored, with constrained analogues sometimes offering improved binding affinity by mimicking the bound conformation of more flexible linear prototypes. nih.gov

A generalized representation of the systematic modifications can be seen in the table below, illustrating the diversification of the this compound core.

| Scaffold | Modification Site | Example Substituents (R) | Potential Impact on Activity |

| 7-Bromoisoquinoline (B118868) | 5-Sulfonamide | - Small alkyl amines- Cyclic amines (e.g., piperazine (B1678402), piperidine)- Aromatic amines- Chiral amines | - Altering potency and selectivity- Modulating physicochemical properties (e.g., solubility)- Introducing new interaction points with the target protein |

| 7-Position | Bromo Group | - Hydrogen (de-bromination)- Other halogens- Small alkyl or aryl groups | - Influencing hydrophobic interactions- Potentially altering electronic properties of the ring system |

| Isoquinoline Core | Other Positions | - Introduction of substituents at other available positions | - Fine-tuning of binding affinity and selectivity |

This table is a generalized representation based on SAR principles for isoquinoline sulfonamides and may not represent specific experimentally tested derivatives of this compound.

Identification of Pharmacophoric Elements and Key Interaction Sites

Pharmacophore modeling is a crucial tool in understanding the essential structural features required for a molecule's biological activity. nih.gov For isoquinoline-5-sulfonamide (B1244767) derivatives, several key pharmacophoric elements have been identified that contribute to their inhibitory activity against kinases.

The isoquinoline core itself serves as a critical scaffold, often forming key interactions within the ATP-binding site of kinases. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, a common feature in many kinase inhibitors that interact with the hinge region of the kinase. nih.gov The aromatic nature of the bicyclic system also allows for favorable hydrophobic and pi-stacking interactions with residues in the active site.

The sulfonamide linker plays a dual role. It correctly orients the substituent (R group) for optimal interaction with the target protein and can itself participate in hydrogen bonding through the SO2 and NH groups.

The substituent 'R' attached to the sulfonamide is a major determinant of selectivity and potency. This part of the molecule often extends into more solvent-exposed regions of the binding pocket, allowing for the introduction of various functionalities to achieve specific interactions. For example, basic amines in this position can form salt bridges with acidic residues in the target protein.

A general pharmacophore model for isoquinoline-5-sulfonamide based kinase inhibitors can be summarized as follows:

| Pharmacophoric Feature | Corresponding Structural Element | Type of Interaction |

| Hydrogen Bond Acceptor | Isoquinoline Nitrogen | Hydrogen bond with hinge region residues |

| Aromatic/Hydrophobic Region | Isoquinoline Ring System | Hydrophobic and pi-stacking interactions |

| Hydrogen Bond Donor/Acceptor | Sulfonamide Linker | Hydrogen bonding with active site residues |

| Variable Feature (Hydrophobic, H-bond donor/acceptor, charged) | Substituent on Sulfonamide (R group) | Diverse interactions to enhance potency and selectivity |

Correlation between Computational Predictions and Experimental Biological Data

The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, has become indispensable in the design and optimization of kinase inhibitors derived from the this compound scaffold. These in silico approaches provide valuable insights into the binding modes of inhibitors and help to rationalize experimentally observed SAR. nih.govjapsonline.com

Molecular docking simulations are used to predict the binding orientation of a ligand within the active site of a target protein. For isoquinoline-5-sulfonamide derivatives, docking studies can help to visualize how different substituents on the sulfonamide moiety explore various sub-pockets of the kinase active site. This understanding is crucial for designing new derivatives with improved affinity and selectivity. Docking simulations can also help to explain why certain modifications lead to a loss of activity, for instance, due to steric clashes with protein residues. nih.gov

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. japsonline.com For derivatives of this compound, QSAR models can be developed to predict the inhibitory potency of newly designed compounds before their synthesis. These models are built using a training set of compounds with known activities and can help to identify the key physicochemical properties (e.g., hydrophobicity, electronic effects, steric parameters) that govern the biological response. The predictive power of a QSAR model is then validated using a test set of compounds that were not used in the model development. frontiersin.org

The correlation between computational predictions and experimental data is often iterative. Experimental results are used to refine and improve the computational models, which in turn provide more accurate predictions to guide further synthetic efforts. This synergistic approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Design Principles for Enhanced Selectivity and Potency

The design of potent and selective kinase inhibitors based on the this compound scaffold is guided by several key principles derived from SAR studies and computational modeling.

Exploiting Unique Features of the Target Kinase: While the ATP-binding site is highly conserved across the kinome, subtle differences in the size, shape, and amino acid composition of the active site can be exploited to achieve selectivity. By designing substituents on the sulfonamide that specifically interact with non-conserved residues, it is possible to develop inhibitors that preferentially bind to the target kinase over other closely related kinases. nih.gov

Structure-Based Design: When the three-dimensional structure of the target kinase is available, structure-based drug design becomes a powerful tool. nih.gov By examining the co-crystal structure of a ligand bound to the kinase, medicinal chemists can identify opportunities to introduce new functional groups that form additional favorable interactions, thereby enhancing potency. For instance, identifying an unoccupied hydrophobic pocket could prompt the addition of a corresponding hydrophobic group to the inhibitor.

Fragment-Based Approaches: In some cases, fragment-based drug discovery can be employed. This involves identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to create a more potent lead compound. nih.gov The isoquinoline-5-sulfonamide core can be considered a well-established fragment that can be further elaborated upon to achieve the desired activity and selectivity profile.

Future Perspectives and Emerging Research Directions

Innovations in the Synthesis of 7-Bromoisoquinoline-5-sulfonyl chloride and Analogues

The conventional synthesis of this compound involves the reaction of 7-bromoisoquinoline (B118868) with chlorosulfonic acid, often under harsh temperature conditions. lookchem.com Future research is focused on developing more efficient, sustainable, and versatile synthetic routes. Innovations are anticipated in several key areas:

Transition Metal-Catalyzed Synthesis: Modern organic synthesis increasingly employs transition metal catalysts (e.g., rhodium, ruthenium, iridium) to construct isoquinoline (B145761) frameworks under milder conditions with greater functional group tolerance. acs.orgresearchgate.netacs.org These methods, such as Rh(III)-catalyzed C-H activation and annulation, could provide alternative pathways to functionalized isoquinoline precursors, circumventing harsh bromination or sulfonation steps. acs.orgacs.org

Flow Chemistry and Microwave-Assisted Synthesis: The adoption of flow chemistry and microwave-assisted techniques stands to significantly improve the synthesis of this compound and its analogues. numberanalytics.com Microwave irradiation can dramatically reduce reaction times and improve yields, while flow chemistry offers enhanced safety, scalability, and process control compared to traditional batch methods.

Novel Reagents and Greener Conditions: Research is moving towards replacing harsh reagents like excess chlorosulfonic acid with more benign alternatives. This includes exploring novel sulfonylating agents and catalytic systems that operate under milder temperatures and pressures, thereby reducing energy consumption and waste generation. The development of improved purification techniques will also be crucial for isolating the final product with high purity and yield.

Exploration of Novel Reaction Pathways and Catalytic Applications

Beyond its primary role as a precursor to sulfonamides, this compound and its derivatives are being explored for novel chemical transformations and applications.

Advanced "Click Chemistry" Applications: The sulfonyl chloride moiety is readily converted into sulfonamides. By reacting it with amines containing alkyne or azide (B81097) functionalities, versatile building blocks for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be created. This pathway opens the door to synthesizing complex, multifunctional molecules, including hybrid compounds linking the isoquinoline scaffold to other pharmacophores or polymers.

Catalyst and Ligand Development: The isoquinoline nucleus is a valuable component in the design of ligands for catalysis. chemicalbook.com Derivatives of this compound could be functionalized to create novel ligands for transition metal catalysts or to serve as organocatalysts themselves. chemicalbook.com Furthermore, isoquinoline derivatives are used as ligands in the synthesis of Metal-Organic Frameworks (MOFs), which are porous materials with significant applications in catalysis, gas storage, and drug delivery. amerigoscientific.com

Untapped Therapeutic and Materials Science Applications of Derivatives

The true potential of this compound lies in the diverse applications of its derivatives, spanning from cutting-edge therapeutics to advanced materials.

Therapeutic Potential: Derivatives of the isoquinoline and quinoline (B57606) sulfonamide scaffold have demonstrated significant promise in drug discovery. A particularly exciting development is the discovery of isoquinoline sulfonamides as a novel class of allosteric inhibitors of bacterial DNA gyrase. nih.govnih.gov These compounds show potent activity against fluoroquinolone-resistant bacteria, addressing a critical unmet need in modern medicine. nih.govnih.gov This discovery positions derivatives of this compound as high-priority candidates for the development of new antibiotics. nih.govresearchgate.net

Further research into isoquinoline-based compounds has revealed a broad spectrum of biological activities, suggesting that derivatives could be explored for various therapeutic areas. amerigoscientific.com

| Therapeutic Area | Target / Mechanism | Reference Compound Class |

| Antibacterial | Allosteric inhibition of DNA gyrase | Isoquinoline sulfonamides |

| Anticancer | Inhibition of Mcl-1 anti-apoptotic protein | Aryl sulfonamides |

| Neuroprotection | Various, e.g., treatment of Parkinson's disease | Isoquinoline-based compounds |

| Pain Management | Inhibition of NaV1.7 voltage-gated sodium channel | Acyl sulfonamide derivatives |

Materials Science Applications: The rigid, aromatic structure of the isoquinoline core imparts unique electronic and optical properties to its derivatives, making them attractive candidates for materials science. numberanalytics.comnumberanalytics.com

Optoelectronics: Isoquinoline-based materials are being investigated as emitters and charge transport materials in Organic Light-Emitting Diodes (OLEDs). numberanalytics.com

Energy Storage: The tunable electrochemical properties of these compounds make them suitable for exploration as electrode materials in advanced batteries and supercapacitors. numberanalytics.com

Luminescent Materials: Certain isoquinoline derivatives exhibit strong fluorescence, opening up applications as fluorescent sensors, probes, and in optical recording systems. acs.org

Corrosion Inhibitors: Organic molecules containing heteroatoms like nitrogen and sulfur, characteristic of isoquinoline sulfonamides, have shown efficacy as corrosion inhibitors for metals in acidic environments. acs.org

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of novel molecules derived from this compound. In silico methods allow researchers to predict molecular properties and guide synthetic efforts with greater precision.

Molecular Docking: This technique is crucial for therapeutic applications. It allows for the simulation of how a potential drug molecule (ligand) binds to the active site of a biological target, such as the allosteric pocket of DNA gyrase. nih.govmdpi.com Docking studies can predict binding affinity and mode, helping to prioritize the synthesis of the most promising candidates and providing insights for further structural modifications. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. qub.ac.uk For derivatives of this compound, QSAR can be used to predict the antibacterial or anticancer potency of new, unsynthesized analogues, thereby streamlining the drug design process. qub.ac.uk

Density Functional Theory (DFT): DFT and other quantum mechanics calculations are used to predict the electronic and structural properties of molecules. mdpi.com These predictions are valuable for understanding reaction mechanisms and for designing new materials with specific optical, electronic, or mechanical properties for applications in fields like OLEDs or sensors. mdpi.com

By integrating these computational approaches, researchers can build predictive models to design the next generation of therapeutics and materials based on the this compound scaffold, significantly reducing the time and cost associated with traditional trial-and-error experimentation.

Q & A

Q. What regulatory guidelines apply to the use of this compound in academic research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.